molecular formula C13H14BrNO3 B2452119 Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate CAS No. 2490401-73-3

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate

Cat. No.: B2452119
CAS No.: 2490401-73-3
M. Wt: 312.163
InChI Key: BZSADSMGNAUFEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate: is a chemical compound with the molecular formula C13H14BrNO3. It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols, respectively.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Debrominated compounds or alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

Biology and Medicine:

    Antimicrobial Agents: Benzofuran derivatives, including tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate, have shown promise as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Research: The compound’s structural features make it a candidate for anticancer drug development, with studies exploring its cytotoxic effects on cancer cell lines.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Comparison with Similar Compounds

    3-Amino-6-bromo-1-benzofuran-2-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.

    Tert-butyl 3-amino-1-benzofuran-2-carboxylate: Lacks the bromine atom, which may influence its biological activity.

Uniqueness: Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability .

Properties

IUPAC Name

tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)8-5-4-7(14)6-9(8)17-11/h4-6H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSADSMGNAUFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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